molecular formula C18H19N3O3S2 B2943054 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide CAS No. 1252906-54-9

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Cat. No. B2943054
M. Wt: 389.49
InChI Key: UVDYQBUYCCAMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . It has a molecular formula of C23H21N3O3S2 and a molecular weight of 451.56. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In this work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains an ethyl group, a sulfanyl group, and a 4-methoxybenzyl group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that certain pyrimidinone and oxazinone derivatives fused with thiophene rings exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing good activity comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor and Enzyme Inhibition

Some derivatives have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, suggesting their utility in cancer therapy. A study highlighted the synthesis and evaluation of classical and nonclassical antifolates showing high inhibitory potency against human TS and DHFR (Gangjee et al., 2008). Moreover, novel thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing significant potential against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand their molecular conformation and potential interactions with biological targets. Studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed their folded conformation, which could be relevant for their biological activity (Subasri et al., 2017).

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-21-17(23)16-14(8-9-25-16)20-18(21)26-11-15(22)19-10-12-4-6-13(24-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDYQBUYCCAMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide

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